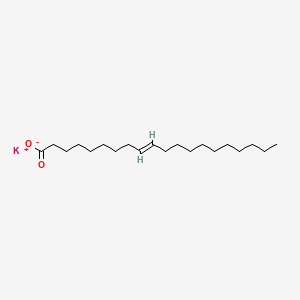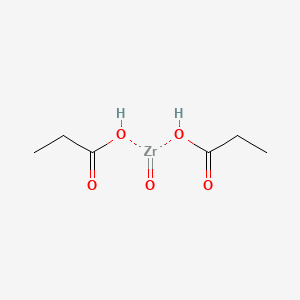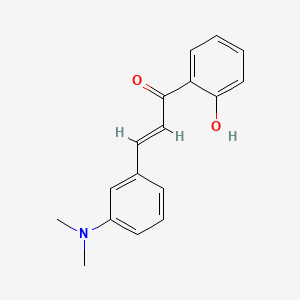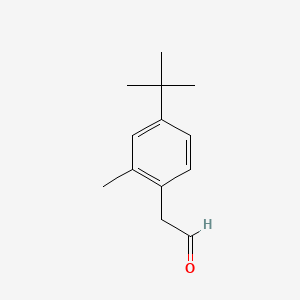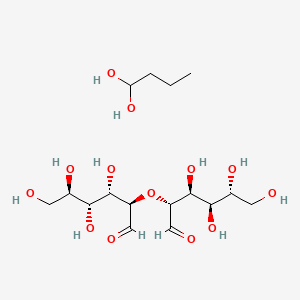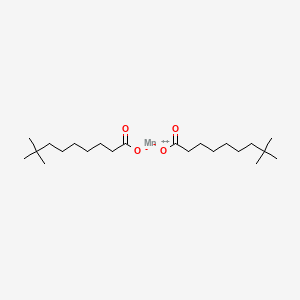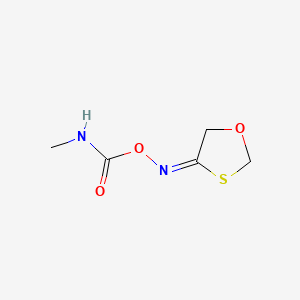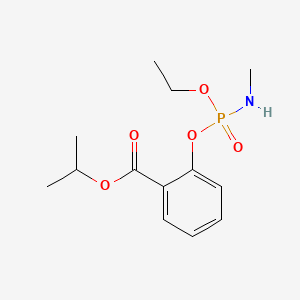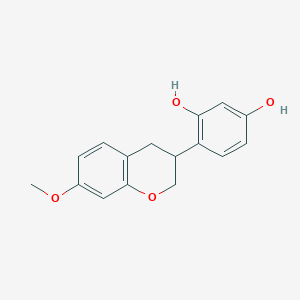
1,3-Oxathiolan-4-one, O-((methylamino)carbonyl)oxime, syn-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Oxathiolan-4-one, O-((methylamino)carbonyl)oxime, syn- is a chemical compound with the molecular formula C5H8N2O3S It is known for its unique structure, which includes an oxathiolane ring and an oxime functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Oxathiolan-4-one, O-((methylamino)carbonyl)oxime, syn- typically involves the reaction of 1,3-oxathiolan-4-one with methyl isocyanate in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and controlled pH levels to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as chromatography, ensures that the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
1,3-Oxathiolan-4-one, O-((methylamino)carbonyl)oxime, syn- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted oxathiolanes.
Scientific Research Applications
1,3-Oxathiolan-4-one, O-((methylamino)carbonyl)oxime, syn- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-Oxathiolan-4-one, O-((methylamino)carbonyl)oxime, syn- involves its interaction with specific molecular targets. The oxime group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The oxathiolane ring may also interact with biological membranes, affecting their structure and function.
Comparison with Similar Compounds
Similar Compounds
1,3-Oxathiolan-4-one: Lacks the oxime and methylamino groups.
1,3-Oxathiolan-4-one, O-((ethylamino)carbonyl)oxime: Contains an ethylamino group instead of a methylamino group.
1,3-Oxathiolan-4-one, O-((methylamino)carbonyl)hydrazone: Contains a hydrazone group instead of an oxime group.
Uniqueness
1,3-Oxathiolan-4-one, O-((methylamino)carbonyl)oxime, syn- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
54266-44-3 |
|---|---|
Molecular Formula |
C5H8N2O3S |
Molecular Weight |
176.20 g/mol |
IUPAC Name |
[(Z)-1,3-oxathiolan-4-ylideneamino] N-methylcarbamate |
InChI |
InChI=1S/C5H8N2O3S/c1-6-5(8)10-7-4-2-9-3-11-4/h2-3H2,1H3,(H,6,8)/b7-4- |
InChI Key |
ZKYYGMLZFIEKFZ-DAXSKMNVSA-N |
Isomeric SMILES |
CNC(=O)O/N=C\1/COCS1 |
Canonical SMILES |
CNC(=O)ON=C1COCS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-1-[2-(4-chlorophenyl)-2-oxoethyl]pyridin-1-ium bromide](/img/structure/B12646762.png)
